5-(3-Aminopropyl)-5,10-dihydro-11H-dibenzo[b,E][1,4]diazepin-11-one 5-(3-Aminopropyl)-5,10-dihydro-11H-dibenzo[b,E][1,4]diazepin-11-one
Brand Name: Vulcanchem
CAS No.: 13450-73-2
VCID: VC20994083
InChI: InChI=1S/C16H17N3O/c17-10-5-11-19-14-8-3-1-6-12(14)16(20)18-13-7-2-4-9-15(13)19/h1-4,6-9H,5,10-11,17H2,(H,18,20)
SMILES: C1=CC=C2C(=C1)C(=O)NC3=CC=CC=C3N2CCCN
Molecular Formula: C16H17N3O
Molecular Weight: 267.33 g/mol

5-(3-Aminopropyl)-5,10-dihydro-11H-dibenzo[b,E][1,4]diazepin-11-one

CAS No.: 13450-73-2

Cat. No.: VC20994083

Molecular Formula: C16H17N3O

Molecular Weight: 267.33 g/mol

* For research use only. Not for human or veterinary use.

5-(3-Aminopropyl)-5,10-dihydro-11H-dibenzo[b,E][1,4]diazepin-11-one - 13450-73-2

Specification

CAS No. 13450-73-2
Molecular Formula C16H17N3O
Molecular Weight 267.33 g/mol
IUPAC Name 11-(3-aminopropyl)-5H-benzo[b][1,4]benzodiazepin-6-one
Standard InChI InChI=1S/C16H17N3O/c17-10-5-11-19-14-8-3-1-6-12(14)16(20)18-13-7-2-4-9-15(13)19/h1-4,6-9H,5,10-11,17H2,(H,18,20)
Standard InChI Key JMYBSAYHVPNMQB-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=O)NC3=CC=CC=C3N2CCCN
Canonical SMILES C1=CC=C2C(=C1)C(=O)NC3=CC=CC=C3N2CCCN

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator